molecular formula C9H6BrN3O2 B7829218 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B7829218
M. Wt: 268.07 g/mol
InChI Key: DUNQLLFIPVRTIP-UHFFFAOYSA-N
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Description

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a bromo group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids with different functional groups.

    Oxidation and Reduction: Formation of various oxidation states of the triazole ring.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a bromo group and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNQLLFIPVRTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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